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Compound of Interest

Compound Name: (S)-N-Formylsarcolysine

Cat. No.: B11930321 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic and

spectrometric data for the compound (S)-N-Formylsarcolysine. Given the limited availability of

direct experimental spectra for this specific molecule, this document presents predicted data

based on the analysis of its constituent functional groups. The guide also includes detailed

experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, along with visualizations of a relevant biochemical pathway and

a general analytical workflow.

Predicted Spectroscopic and Spectrometric Data
The following tables summarize the predicted NMR, IR, and MS data for (S)-N-
Formylsarcolysine.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~8.2 Singlet 1H
N-CHO (Formyl

proton)

~7.1-7.3 Multiplet 5H
Ar-H (Aromatic

protons)

~4.8 Multiplet 1H α-CH (Methine proton)

~3.1 Multiplet 2H
β-CH₂ (Methylene

protons)

~2.9 Singlet 3H
N-CH₃ (Methyl

protons on Nitrogen)

>10 Broad Singlet 1H
COOH (Carboxylic

acid proton)

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (ppm) Assignment

~175 COOH (Carboxylic acid carbon)

~165 N-CHO (Formyl carbonyl carbon)

~136 Aromatic C (Quaternary)

~129 Aromatic CH

~128 Aromatic CH

~127 Aromatic CH

~60 α-CH (Methine carbon)

~38 β-CH₂ (Methylene carbon)

~35 N-CH₃ (Methyl carbon on Nitrogen)

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3300-2500 Broad, Strong
O-H stretch (Carboxylic acid)

[1][2][3][4]

3030 Medium C-H stretch (Aromatic)

2950-2850 Medium C-H stretch (Aliphatic)

~1710 Strong
C=O stretch (Carboxylic acid

dimer)[1][2][3]

~1670 Strong
C=O stretch (Amide I band, N-

formyl)

1600, 1495, 1450 Medium-Weak C=C stretch (Aromatic ring)

~1400 Medium O-H bend (Carboxylic acid)[3]

~1250 Medium
C-O stretch (Carboxylic acid)

[3]

750, 700 Strong
C-H out-of-plane bend

(Monosubstituted benzene)

Table 4: Predicted Mass Spectrometry Fragmentation
m/z Proposed Fragment

207 [M]+ (Molecular Ion)

162 [M - COOH]+

134 [M - COOH - C₂H₄]+ (from β-cleavage)

91 [C₇H₇]+ (Tropylium ion)

77 [C₆H₅]+ (Phenyl ion)

Experimental Protocols
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The following are detailed methodologies for the key experiments required to obtain the

spectroscopic and spectrometric data for (S)-N-Formylsarcolysine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation:

Dissolve 5-10 mg of (S)-N-Formylsarcolysine in approximately 0.6 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing

the chemical shifts to 0 ppm.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., a

single 90° pulse).

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds.

Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase

and baseline correction.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence to

simplify the spectrum to single lines for each unique carbon.
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Typical parameters include a spectral width of 200-220 ppm, a longer relaxation delay (e.g.,

2-5 seconds), and a larger number of scans to improve the signal-to-noise ratio due to the

low natural abundance of ¹³C.

Process the FID similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

Place a small amount of the solid (S)-N-Formylsarcolysine sample directly onto the ATR

crystal.

Apply pressure using the built-in clamp to ensure good contact between the sample and the

crystal.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to

the background spectrum to produce the final absorbance or transmittance spectrum.

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or Orbitrap

instrument, often coupled with a liquid chromatography (LC) system (LC-MS).

Sample Preparation:
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Prepare a dilute solution of (S)-N-Formylsarcolysine (e.g., 1-10 µg/mL) in a suitable solvent

system, such as a mixture of water and acetonitrile with a small amount of formic acid to

promote ionization.

Data Acquisition (Electrospray Ionization - ESI):

Introduce the sample solution into the ESI source via direct infusion or through an LC

column.

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and

drying gas temperature) to achieve a stable ion signal.

Acquire a full scan mass spectrum in positive ion mode to detect the protonated molecule

[M+H]⁺.

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by

selecting the molecular ion as the precursor and subjecting it to collision-induced

dissociation (CID).

Mandatory Visualizations
Phenylalanine Metabolism Pathway
Sarcolysine is a derivative of the essential amino acid phenylalanine. The following diagram

illustrates a simplified overview of the major metabolic pathways of phenylalanine.[5][6][7][8]
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Simplified Phenylalanine Metabolism Pathway

Phenylalanine

TyrosinePhenylalanine
hydroxylase

PhenylpyruvateTransaminase

Protein Synthesis

L-DOPA

Tyrosine
hydroxylase Dopamine

DOPA
decarboxylase Norepinephrine /

Epinephrine
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General Workflow for Spectroscopic Analysis of an Organic Compound

Compound Synthesis
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Mass Spectrometry (MS)

Determine Molecular Weight
and Formula

Infrared Spectroscopy (IR)

Identify Functional Groups

NMR Spectroscopy
(¹H, ¹³C, 2D)

Determine Connectivity

Data Integration and
Structure Elucidation

Final Structure Confirmation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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